![molecular formula C9H5BrClN B3034671 3-Bromo-8-chloroquinoline CAS No. 205111-94-0](/img/structure/B3034671.png)
3-Bromo-8-chloroquinoline
Overview
Description
3-Bromo-8-chloroquinoline is a compound with the molecular formula C9H5BrClN . It has a molecular weight of 242.5 . The compound is solid in its physical form and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-8-chloroquinoline is1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
. The compound has a benzene ring fused with a pyridine moiety . The compound’s complexity, computed by Cactvs 3.4.6.11, is 165 . Physical And Chemical Properties Analysis
3-Bromo-8-chloroquinoline has a molecular weight of 242.50 g/mol . It has a topological polar surface area of 12.9 Ų and a heavy atom count of 12 . The compound is solid in its physical form .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives, including 3-Bromo-8-chloroquinoline, have been studied for their antimalarial properties. Quinolines inhibit the heme detoxification process in Plasmodium parasites, disrupting their survival. Researchers explore the synthesis of novel quinoline-based antimalarials to combat drug-resistant strains .
Anti-Inflammatory Agents
Quinolines exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. 3-Bromo-8-chloroquinoline may serve as a lead compound for developing anti-inflammatory drugs. Researchers investigate its mechanism of action and potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Properties
Quinoline derivatives have shown promise as potential anticancer agents. They interfere with DNA replication, inhibit topoisomerases, and induce apoptosis in cancer cells. 3-Bromo-8-chloroquinoline could be explored for its cytotoxic effects against various cancer cell lines .
Photodynamic Therapy (PDT)
Quinolines can act as photosensitizers in PDT, a non-invasive cancer treatment. When exposed to light, they generate reactive oxygen species, damaging tumor cells. Researchers investigate the phototoxicity of 3-Bromo-8-chloroquinoline for targeted cancer therapy .
Metal Chelation and Coordination Chemistry
Quinolines readily form complexes with metal ions. 3-Bromo-8-chloroquinoline can serve as a ligand in coordination chemistry, facilitating the design of metal-based catalysts or sensors. Its unique halogen substitution pattern influences metal binding properties .
Fluorescent Probes and Imaging Agents
Quinolines possess inherent fluorescence properties. Researchers explore 3-Bromo-8-chloroquinoline as a fluorescent probe for cellular imaging, studying intracellular processes, organelles, and protein localization. Its emission properties make it valuable in bioimaging applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to target the heme groups in the malaria parasite plasmodium falciparum .
Mode of Action
For instance, chloroquine forms a complex with heme, preventing its detoxification in the malaria parasite .
Biochemical Pathways
Quinoline derivatives like chloroquine are known to interfere with the heme detoxification pathway in the malaria parasite .
Result of Action
Quinoline derivatives like chloroquine are known to cause the accumulation of toxic heme within the malaria parasite, leading to its death .
properties
IUPAC Name |
3-bromo-8-chloroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOLLAXXIGJHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205111-94-0 | |
Record name | 3-Bromo-8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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